molecular formula C15H18N4 B2458533 2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2034512-01-9

2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Cat. No. B2458533
CAS RN: 2034512-01-9
M. Wt: 254.337
InChI Key: SDMVKFBEOHILTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile was used to produce 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile .

Scientific Research Applications

Antifungal Properties

This compound exhibits promising antifungal activity. Researchers have explored its efficacy against various fungal pathogens, including Candida species and Aspergillus. The compound’s unique structure may interfere with fungal cell membranes or metabolic pathways, making it a potential candidate for antifungal drug development .

Antiviral Applications

Studies suggest that this compound could have antiviral properties. Its structural features may allow it to interact with viral proteins or enzymes, inhibiting viral replication. Further investigations are needed to validate its effectiveness against specific viruses, such as influenza or herpesviruses .

Anti-inflammatory Potential

The cyclopenta[3,4]pyrazolo[1,5-a]pyrazine scaffold has been associated with anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, including cytokine production and NF-κB signaling. This compound might serve as a lead for developing novel anti-inflammatory agents .

Antitumor Activity

Although limited data exist, some studies have investigated the antitumor potential of related pyrazolo[1,5-a]pyrazines. Researchers have observed cytotoxic effects against cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Neuroprotective Effects

Certain pyrazolo[1,5-a]pyrazines have demonstrated neuroprotective properties. Their ability to modulate neuronal pathways and protect against oxidative stress makes them interesting candidates for neurodegenerative disease research. Investigating this compound’s impact on neuronal health could yield valuable insights .

properties

IUPAC Name

11-(pyridin-3-ylmethyl)-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-4-13-14(5-1)17-19-8-7-18(11-15(13)19)10-12-3-2-6-16-9-12/h2-3,6,9H,1,4-5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMVKFBEOHILTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.